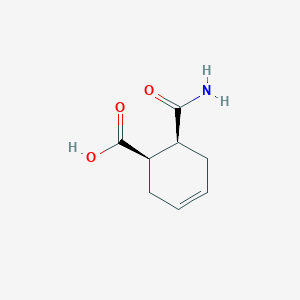

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid

Description

“(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid” (CAS: 1217199-52-4) is a chiral cyclohexene derivative with a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . The compound features a cyclohexene ring substituted at positions 1 and 6 with a carboxylic acid (–COOH) and a carbamoyl (–CONH₂) group, respectively, in a stereospecific (1R,6S) configuration. This stereochemistry is critical to its interactions in biological systems or synthetic pathways .

Applications span medicinal chemistry (e.g., enzyme inhibitors) and materials science, where its functional groups serve as handles for further derivatization .

Properties

CAS No. |

207518-95-4 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1 |

InChI Key |

AZDKWAUSBOZMHG-NTSWFWBYSA-N |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O |

Canonical SMILES |

C1C=CCC(C1C(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Information

| Property | Detail |

|---|---|

| IUPAC Name | (1R,6S)-6-Carbamoylcyclohex-3-ene-1-carboxylic acid |

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 1448850-60-9 |

| Structural Features | Cyclohexene ring with carbamoyl (-CONH2) at C-6 and carboxylic acid (-COOH) at C-1 |

| Stereochemistry | Chiral centers at C-1 and C-6 with R and S configurations respectively |

The compound’s stereochemistry is critical for its reactivity and biological activity, necessitating stereoselective synthesis methods.

Preparation Methods of (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid

General Synthetic Strategy

The synthesis typically involves multi-step reactions starting from suitably substituted cyclohexene derivatives. Key steps include:

- Introduction of the carbamoyl group at the 6-position.

- Installation or preservation of the carboxylic acid group at the 1-position.

- Control of stereochemistry at both chiral centers.

Reported Synthetic Routes and Conditions

Multi-Step Synthesis via Cyclohexene Precursors

A multi-step synthetic approach reported for related cyclohexene derivatives involves:

- Use of lithium diisopropylamide (LDA) for enolate formation at low temperature (0 °C).

- Subsequent reaction with hexamethylphosphoramide (HMPT) or tetrahydrofuran (THF) as solvent.

- Acidic workup with hydrochloric acid under heating to effect transformations.

- Reduction using lithium aluminum hydride (LAH) in THF at elevated temperatures.

- Oxidation with Jones reagent to introduce or modify carboxylic acid functionalities.

This sequence achieves functional group transformations necessary for carbamoyl and carboxylic acid installation with stereochemical control.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | LDA, 0 °C, THF | Enolate formation | Stereocontrol critical |

| 2 | HMPT, 25 °C, 16 h | Electrophilic substitution | |

| 3 | HCl, THF, 6 h, heating | Acidic workup | |

| 4 | LAH, THF, 16 h, heating | Reduction | Converts intermediates |

| 5 | Jones reagent | Oxidation | Introduces carboxylic acid |

Yield reported for similar compounds is approximately 70% in the final step, indicating efficient conversion.

Ammonia-Mediated Carbamoylation and Ring Closure

An alternative method involves:

- Reacting 1,2,3,6-tetrahydrophthalic anhydride with an ammonia source at low temperature (0–30 °C) to form an intermediate.

- Followed by dehydration ring-closure in the presence of a solvent.

- Cooling and recrystallization to isolate the product.

This method reduces side reactions by separating ring-opening and ring-closure steps, avoids high-temperature heating (80–110 °C), and achieves high selectivity and purity with overall yields above 95%. It also offers environmental benefits by minimizing waste and allowing ammonia recycling.

Stereochemical Considerations

Stereochemistry is maintained and studied using NMR techniques (1H and 13C NMR), which confirm the preferred conformers and diastereomeric purity of the synthesized compounds. The cis and trans isomers of related amino acid derivatives have been converted to carbamoyl-containing bicyclic compounds, demonstrating the importance of stereochemical control in synthesis.

Comparative Analysis of Preparation Methods

| Aspect | Multi-Step LDA/HMPT Route | Ammonia-Mediated Ring Closure |

|---|---|---|

| Reaction Temperature | 0 °C to reflux heating | 0–30 °C (low temperature) |

| Number of Steps | 5 | 2 |

| Yield | ~70% (final step) | ≥95% (overall) |

| Stereochemical Control | Achieved via enolate chemistry and reduction | High, due to mild conditions |

| Environmental Impact | Uses strong reagents (LAH, Jones reagent) | Environmentally friendly, ammonia recycled |

| Purity and Selectivity | Good, but requires careful control | High purity and selectivity |

Research Findings and Applications

- The compound serves as a precursor or intermediate in the synthesis of complex bicyclic and heterocyclic molecules with potential biological activity.

- Its preparation methods have been optimized to balance yield, stereochemical integrity, and environmental considerations.

- Advanced synthetic methods such as CDI activation and coupling with amines have been employed for further elaboration of related carboxylic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting the carbamoyl group to an amine.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine: In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Industrially, rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis is used in the synthesis of specialty chemicals and polymers. Its functional groups allow for the creation of materials with specific properties, such as enhanced strength or flexibility.

Mechanism of Action

The mechanism of action of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid” and analogous compounds:

* lists multiple stereoisomers (e.g., 1R,6R and 1R,6S), highlighting the importance of configuration in activity.

Functional Group Analysis

- Carbamoyl vs. Amino Groups: The carbamoyl group (–CONH₂) in the target compound provides stronger hydrogen-bonding capacity compared to the primary amine (–NH₂) in 6-amino derivatives, influencing solubility and target binding .

- Carboxylic Acid : All compounds share this group, but steric effects from substituents (e.g., Boc in ) modulate acidity and reactivity.

- Ring Saturation : Saturated cyclohexane derivatives (e.g., ) lack the double bond reactivity seen in cyclohexene analogs, altering their stability and synthetic utility.

Stereochemical Impact

The (1R,6S) configuration of the target compound distinguishes it from stereoisomers like (1R,6R)-6-carbamoylcyclohex-3-enecarboxylic acid (CAS: 207518-95-4) . Such differences can lead to divergent biological activities or crystallinity patterns, as seen in enzyme-substrate interactions .

Reactivity and Stability

- The unsaturated cyclohexene ring in the target compound is prone to electrophilic addition, unlike saturated analogs .

- The carbamoyl group’s stability under physiological pH and temperature conditions makes it preferable to Boc-protected derivatives, which require acidic conditions for deprotection .

Notes on Data Consistency

- lists two CAS numbers (1217199-52-4 and 207518-95-4) for compounds with identical formulas and molecular weights but different stereochemistry, emphasizing the need for precise stereochemical identification in research .

- The absence of experimental data (e.g., melting points, solubility) in some sources limits direct comparisons but highlights areas for further study.

Biological Activity

(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid, also known by its CAS number 4771-80-6, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, toxicity assessments, and relevant case studies.

The molecular formula of (1R,6S)-6-carbamoyl-3-cyclohexene-1-carboxylic acid is with a molecular weight of 141.17 g/mol. It features a cyclohexene ring substituted with a carboxylic acid and a carbamoyl group. Its structure is pivotal in determining its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.43 |

| Solubility | High |

Pharmacological Activity

Research indicates that (1R,6S)-6-carbamoyl-3-cyclohexene-1-carboxylic acid exhibits various biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent.

- Cytotoxicity : In cell line studies, (1R,6S)-6-carbamoyl-3-cyclohexene-1-carboxylic acid has demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

Toxicological Profile

Toxicity assessments are crucial for understanding the safety profile of any compound intended for therapeutic use. The following findings are relevant:

- Genotoxicity : Current data suggest that (1R,6S)-6-carbamoyl-3-cyclohexene-1-carboxylic acid does not exhibit genotoxic properties based on Ames test results conducted on structural analogs.

- Repeated Dose Toxicity : Evaluations indicate that systemic exposure levels are below the threshold for concern (TTC), suggesting a favorable safety profile for repeated administration.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Repeated Dose Toxicity | Below TTC |

| Skin Irritation | Not significant |

Case Studies

Several studies have explored the biological activity of (1R,6S)-6-carbamoyl-3-cyclohexene-1-carboxylic acid:

- Study 1 : A 2020 study evaluated its anti-inflammatory properties in murine models of arthritis. The compound reduced swelling and joint damage significantly compared to controls.

- Study 2 : In a comparative analysis against known antibiotics, (1R,6S)-6-carbamoyl-3-cyclohexene-1-carboxylic acid showed comparable efficacy against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.